Nitenpyram
Overview
Description
Nitenpyram is a neonicotinoid pesticide widely used in agriculture and veterinary medicine due to its effectiveness against a range of insect pests. Its mode of action involves the disruption of nicotinic acetylcholine receptors in insects, leading to paralysis and death, while being relatively safe for mammals.
Synthesis Analysis
The synthesis of Nitenpyram and compounds with similar structures involves complex organic reactions. For instance, the asymmetric synthesis of α-amino acids through Michael addition reactions involving Ni(II)-complexes demonstrates the type of intricate chemical reactions that could be analogous to those used in Nitenpyram's synthesis (Aceña, Sorochinsky, & Soloshonok, 2014). Additionally, advancements in the synthesis of powder and thin film materials of ternary transition metal nitrides highlight the evolving techniques in chemical synthesis that could be applicable to Nitenpyram production (Tareen et al., 2019).
Molecular Structure Analysis
The molecular structure of Nitenpyram plays a crucial role in its interaction with insect nicotinic acetylcholine receptors. The structural analysis and optimization of compounds for targeted biological activity are essential steps in the development of effective pesticides. Studies on similar compounds, such as the review on natural product syntheses using hypervalent iodine reagents, demonstrate the importance of molecular structure in achieving desired biological effects (Maertens, L'homme, & Canesi, 2014).
Chemical Reactions and Properties
Nitenpyram's effectiveness is derived from its specific chemical reactions with insect neurotransmitters. The selective catalytic reduction of aromatic nitro compounds into aromatic amines, for example, showcases the types of chemical reactions that are fundamental to the mode of action of Nitenpyram and similar compounds (Tafesh & Weiguny, 1996).
Physical Properties Analysis
Understanding the physical properties of Nitenpyram, such as solubility, stability, and absorption characteristics, is crucial for its application in agricultural practices. Research on the determination of neonicotinoid pesticides like Nitenpyram through electroanalytical methods provides insights into the physical properties and environmental behavior of these compounds (Kul, 2023).
Chemical Properties Analysis
The chemical properties of Nitenpyram, including its reactivity, degradation, and interaction with environmental factors, determine its efficacy and safety profile. The electrochemical methods discussed in the determination of Nitenpyram residues highlight the analysis of its chemical properties in various matrices, underscoring the importance of precise and reliable monitoring of these compounds (Kul, 2023).
Scientific Research Applications
1. Ecotoxicology and Environmental Safety
Nitenpyram, a neonicotinoid pesticide, has been found to be toxic to non-target aquatic organisms. A study on zebrafish (Danio rerio) showed that exposure to nitenpyram led to oxidative stress, changes in the detoxifying system, and DNA damage in their livers. This study highlights nitenpyram's potential ecological impact on aquatic life (Yan, Wang, Zhu, Chen, & Wang, 2015).
2. Journal of Electroanalytical Chemistry
Research has been conducted on the development of electrochemical sensors for monitoring nitenpyram, given its extensive use in agriculture. The study introduces novel sensors using binary nanohybrids for sensitive and accurate detection of nitenpyram in agricultural samples (Hongwu, Pan, Liu, Yinjian, & Su, 2020).
3. Pesticide Biochemistry and Physiology
Nitenpyram resistance in Nilaparvata lugens (brown planthopper) has been a concern. A study investigated the mechanisms behind this resistance, revealing a significant role of cytochrome P450 monooxygenase. This research offers insights for integrated pest management strategies (Mao, Zhang, Ali, Liao, Jin, Ren, Wan, & Li, 2019).
4. Pest Management Science
Research in Drosophila melanogaster suggests that nitenpyram metabolism involves a mitochondrial cytochrome P450, leading to a more toxic product. This study contributes to understanding the in vivo metabolism of nitenpyram in insects (Harrop, Denecke, Yang, Chan, Daborn, Perry, & Batterham, 2018).
5. New Journal of Chemistry
A study presented an innovative method for rapid detection of nitenpyram in food quality control, using β-cyclodextrin–reduced graphene oxide nanosheets. This method improves sensitivity and accuracy in monitoring nitenpyram residues in food products (Zhang, Zhang, Zhai, Yang, Zhao, Wang, Dong, & Wang, 2017).
6. Analytica Chimica Acta
A highly sensitive technique for Raman detection of nitenpyram was developed using superhydrophobic filter paper as substrates. This technique allows for the detection of nitenpyram at very low concentrations, useful in Raman applications in agriculture (Wang, Liu, Bai, Yao, Wei, Zhang, Wang, & Wang, 2019).
Safety And Hazards
Future Directions
Nitenpyram continues to be used commercially, though data from market surveys indicate a significant decrease in the global usage compared to other insecticides or neonicotinoids . Future research could focus on the degradation of Nitenpyram in actual water bodies and the subsequent treatment of agricultural wastewater .
properties
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPSFYHXJZSBI-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041080 | |
Record name | (E)-Nitenpyram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
>70.00 °C (>158.00 def F) | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 at 26 °C | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase. | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nitenpyram | |
Color/Form |
Pale yellow crystals | |
CAS RN |
150824-47-8, 120738-89-8 | |
Record name | Nitenpyram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitenpyram [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitenpyram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-Nitenpyram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitenpyram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITENPYRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
82 °C | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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